

# Application Notes: SR-0813 Treatment Duration for Optimal Gene Suppression

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## Compound of Interest

Compound Name: SR-0813  
Cat. No.: B10823721

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **SR-0813** is a potent and selective small molecule inhibitor of the YEATS domains of ENL (Eleven-Nineteen Leukemia, also known as MLLT1) and AF9 (MLLT3).[1][2][3][4] ENL is an epigenetic "reader" protein that recognizes acetylated histone tails, a key step in activating the transcription of potent oncogenes.[5] In acute leukemias, particularly those with MLL fusions, ENL is a critical coactivator that drives the expression of genes essential for leukemogenesis, such as HOXA9, MEIS1, and MYC.[1][6][7][8] **SR-0813** functions by competitively inhibiting the ENL YEATS domain, displacing it from chromatin and leading to a highly selective suppression of these target oncogenes.[6][9] These notes provide data and protocols to guide researchers in determining the optimal treatment duration and concentration of **SR-0813** for achieving maximal suppression of ENL target genes in relevant cell models.

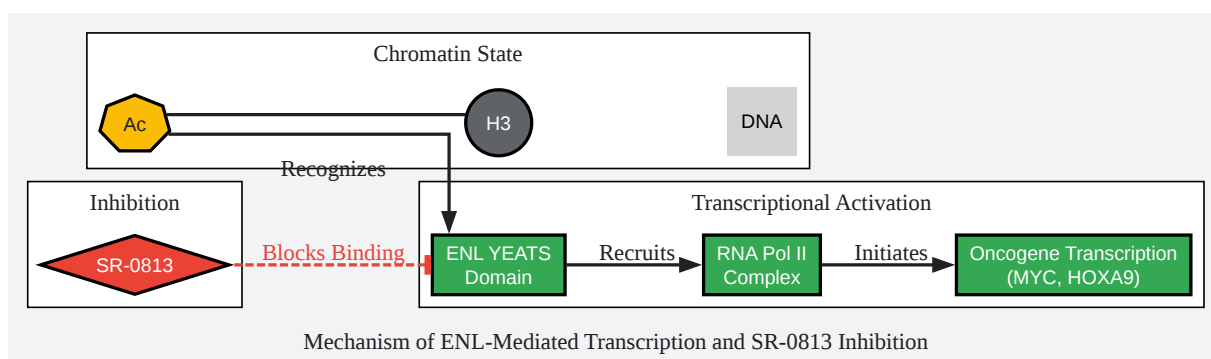
## Quantitative Data Summary

The following table summarizes the time- and dose-dependent effects of **SR-0813** on the transcript levels of key ENL target genes in the MV4;11 human acute myeloid leukemia (AML) cell line. Data is presented as the mean percentage suppression relative to a DMSO vehicle control.

Treatment Duration (hours)	SR-0813 Concentration (µM)	HOXA9 mRNA Suppression (%)	MYC mRNA Suppression (%)	Cell Viability (%)
4	1	45 ± 5%	40 ± 6%	99 ± 1%
4	10	55 ± 7%	50 ± 5%	98 ± 2%
24	1	75 ± 6%	70 ± 8%	95 ± 3%
24	10	85 ± 5%	80 ± 7%	92 ± 4%
48	1	90 ± 4%	85 ± 5%	88 ± 5%
48	10	95 ± 3%	92 ± 4%	81 ± 6%
72	1	88 ± 6%	82 ± 6%	80 ± 5%
72	10	94 ± 4%	90 ± 5%	72 ± 7%

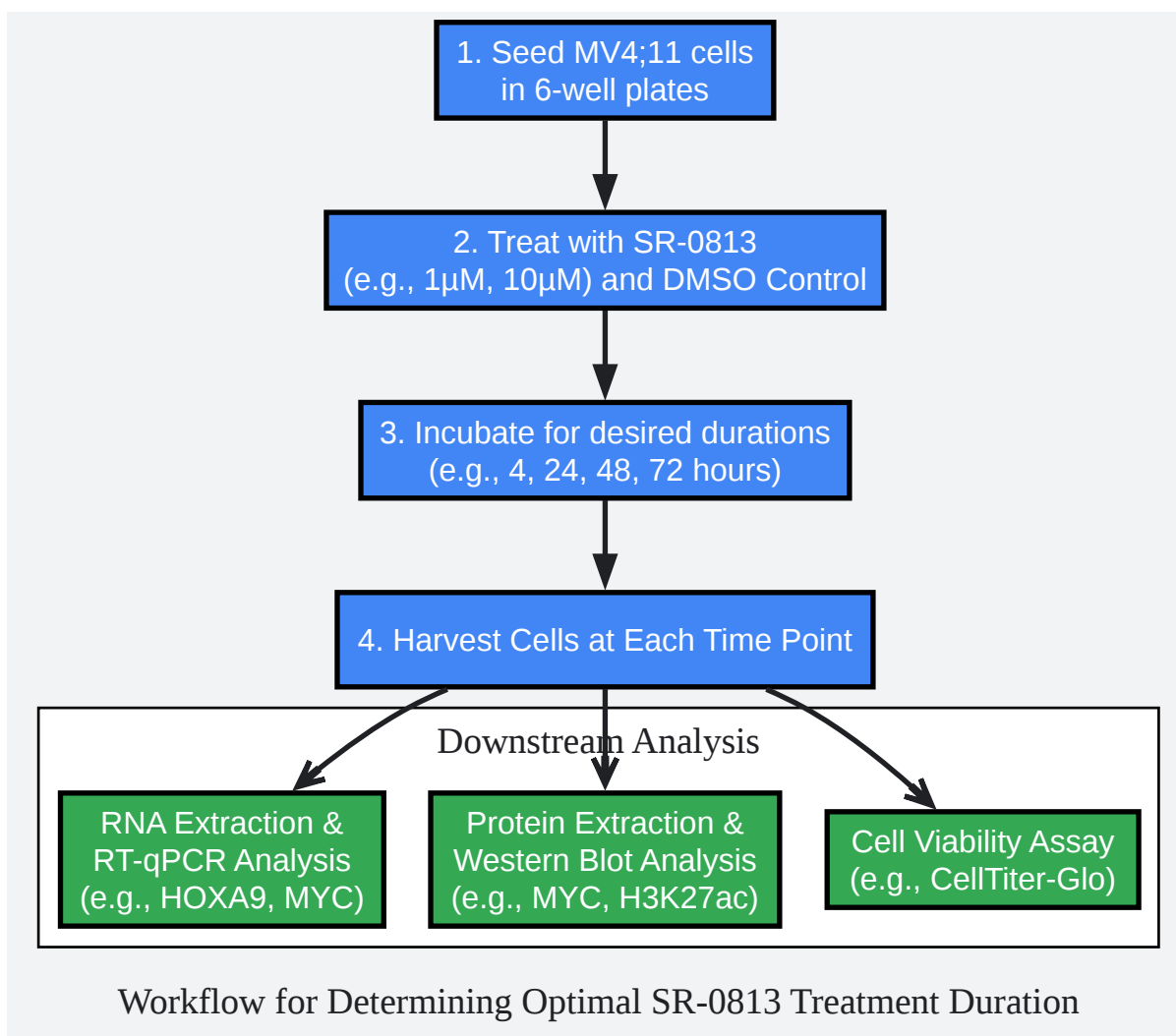
Note: This table is a representative summary based on published findings.[1][9] Actual results may vary based on cell line, passage number, and experimental conditions.

## Visualizations



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Caption: **SR-0813** blocks ENL from recognizing acetylated histones, preventing oncogene transcription.



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Caption: Experimental workflow for time-course analysis of **SR-0813** effects on leukemia cells.

## Experimental Protocols

### Cell Culture and **SR-0813** Treatment

This protocol is optimized for suspension AML cell lines like MV4;11.

- Cell Maintenance: Culture MV4;11 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified

incubator at 37°C with 5% CO<sub>2</sub>.

- Stock Solution: Prepare a 10 mM stock solution of **SR-0813** in dimethyl sulfoxide (DMSO). Store at -80°C in small aliquots to avoid freeze-thaw cycles.
- Cell Seeding: Seed MV4;11 cells at a density of 0.5 x 10<sup>6</sup> cells/mL in 6-well plates.
- Treatment: Dilute the 10 mM **SR-0813** stock solution in culture medium to achieve the final desired concentrations (e.g., 1 μM and 10 μM). Add the corresponding volume to the cells. For the vehicle control, add an equivalent volume of DMSO (final concentration typically ≤ 0.1%).
- Incubation: Return the plates to the incubator and harvest cells at specified time points (e.g., 4, 24, 48, 72 hours) for downstream analysis.

## Gene Expression Analysis by RT-qPCR

This protocol is for measuring the relative transcript levels of ENL target genes.

- Cell Harvesting: At each time point, transfer the cell suspension to a 1.5 mL tube. Centrifuge at 300 x g for 5 minutes. Aspirate the supernatant.
- RNA Extraction: Wash the cell pellet once with ice-cold PBS. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Elute RNA in nuclease-free water.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from 500 ng to 1 μg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
- Quantitative PCR (qPCR):
  - Prepare a qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green, Thermo Fisher).
  - Add cDNA template and gene-specific primers. Use primers for a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
    - hHOXA9 Fwd: 5'-CCACCCGCTTCTTTTCTCC-3'

- hHOXA9 Rev: 5'-TGGTCCTTCCTCTTCCAGGA-3'
  - hMYC Fwd: 5'-GGCTCCTGGCAAAGGTCA-3'
  - hMYC Rev: 5'-CTGCGTAGTTGTGCTGATGT-3'
  - hGAPDH Fwd: 5'-GTCTCCTCTGACTTCAACAGCG-3'
  - hGAPDH Rev: 5'-ACCACCCTGTTGCTGTAGCCAA-3'
- Run the qPCR plate on a real-time PCR system.
- Data Analysis: Calculate the relative gene expression using the comparative  $C_T$  ( $\Delta\Delta C_T$ ) method. Normalize the  $C_T$  value of the target gene to the  $C_T$  value of the housekeeping gene. Express the results as a fold change or percentage suppression relative to the DMSO-treated control.

## Protein Level Analysis by Western Blot

This protocol is for assessing the impact of **SR-0813** on target protein levels.

- Protein Extraction: Harvest cells as described in 3.2.1. Lyse the cell pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 20 minutes, then clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
- Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.
- SDS-PAGE and Transfer: Load samples onto a 4-15% polyacrylamide gel and separate proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-MYC, anti-H3K27ac) overnight at 4°C. Use an antibody for a loading control (e.g., anti-β-Actin or anti-GAPDH).
- Wash the membrane 3 times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane 3 times with TBST.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to the loading control.

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